physicochemical properties of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid
physicochemical properties of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid
Executive Summary
2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid (CAS No. 635283-90-8) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a thiazole core, a carboxylic acid moiety, and a methylsulfanyl group, provides a versatile scaffold for designing novel therapeutic agents. This guide offers a comprehensive analysis of its core physicochemical properties, providing researchers and drug development professionals with the essential data and experimental context required for its effective application. We delve into the compound's identity, lipophilicity, acidity, solubility, and spectroscopic profile, grounding our discussion in both computational data and established analytical methodologies.
Chemical Identity and Structural Features
The foundation of any chemical investigation is a precise understanding of the molecule's identity and structure. The key identifiers and structural details for 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid | - |
| Synonym | 5-Thiazolecarboxylic acid, 2-(methylthio)- | [1] |
| CAS Number | 635283-90-8 | [1] |
| Molecular Formula | C₅H₅NO₂S₂ | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| SMILES | O=C(C1=CN=C(SC)S1)O | [1] |
| InChIKey | Not readily available in searched sources. | - |
The structure is characterized by three key functional groups whose interplay dictates its overall physicochemical profile:
-
1,3-Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen. This ring system is a common motif in many FDA-approved drugs and contributes to the molecule's metabolic stability and binding interactions.
-
Carboxylic Acid (-COOH): This acidic group is a primary determinant of the compound's pKa and aqueous solubility. It provides a handle for salt formation and can act as a hydrogen bond donor and acceptor.
-
Methylsulfanyl (-SCH₃): This group contributes to the molecule's lipophilicity and can be a site for metabolic oxidation (e.g., to sulfoxide or sulfone), which can modulate the compound's properties in vivo.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes key computed and experimental physicochemical parameters. These values are critical for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Value | Interpretation & Significance |
| cLogP (Octanol/Water) | 1.5632 | Indicates moderate lipophilicity, suggesting a favorable balance between aqueous solubility and cell membrane permeability.[1] |
| TPSA (Topological Polar Surface Area) | 50.19 Ų | This value is well below the 140 Ų threshold often associated with poor oral bioavailability, suggesting good potential for cell permeation.[1] |
| Hydrogen Bond Donors | 1 | The single carboxylic acid proton is the sole H-bond donor.[1] |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen, hydroxyl oxygen, thiazole nitrogen, and methylsulfanyl sulfur can act as H-bond acceptors.[1] |
| Rotatable Bonds | 2 | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for target binding.[1] |
| pKa (Acid Dissociation Constant) | Not experimentally determined. | Expected to be in the range of 2.5 - 4.0 due to the electron-withdrawing nature of the thiazole ring acidifying the carboxylic proton. |
| Melting Point | Not publicly documented. | As a crystalline solid, a sharp melting point is a key indicator of purity. |
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Insight: The computationally predicted LogP of 1.56 is a crucial parameter.[1] In drug discovery, LogP values between 1 and 3 are often considered optimal for passive diffusion across cell membranes. This positions the molecule in a favorable chemical space for further development. However, computational values require experimental validation.
Protocol for Experimental LogP Determination (Shake-Flask Method)
The causality behind this protocol is to physically measure the partitioning of the compound between two immiscible phases that mimic the lipid and aqueous environments of the body.
-
Preparation of Phases: Prepare a phosphate buffer at pH 7.4 (to ensure the carboxylic acid is predominantly in its ionized, more water-soluble form, thus measuring LogD) and n-octanol. Saturate the buffer with n-octanol and vice-versa by mixing and allowing them to separate overnight.
-
Stock Solution: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine equal volumes of the saturated n-octanol and the compound-containing saturated buffer (e.g., 10 mL each).
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to facilitate partitioning. Subsequently, allow the phases to separate completely for at least 2 hours (or centrifuge at low speed to expedite separation).
-
Quantification: Carefully collect the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation:
-
Initial concentration in aqueous phase = C_initial
-
Final concentration in aqueous phase = C_aq
-
Concentration in octanol phase (by mass balance) = C_oct = (C_initial - C_aq)
-
LogD = log₁₀ (C_oct / C_aq)
-
Acidity: The Acid Dissociation Constant (pKa)
Insight: While no experimental pKa value is published, the presence of the carboxylic acid group makes this a critical parameter. The pKa determines the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The electron-withdrawing nature of the adjacent thiazole ring is expected to lower the pKa relative to a simple aliphatic carboxylic acid, making it more acidic.
Protocol for Experimental pKa Determination (Potentiometric Titration)
This method is a self-validating system; a successful titration produces a characteristic sigmoidal curve from which the pKa can be directly derived, confirming the acidic nature of the analyte.
-
System Setup: Calibrate a high-precision pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Use a temperature-compensating probe.
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of deionized, CO₂-free water (e.g., 50 mL). A co-solvent like methanol or DMSO may be used if solubility is low, but the results must be corrected to obtain the aqueous pKa.
-
Titration: Place the sample solution in a jacketed beaker maintained at 25°C. Submerge the pH electrode and a stirrer.
-
Titrant Addition: Using a calibrated burette or auto-titrator, add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is non-negotiable for confirming the structural integrity and purity of the compound. Below are the predicted spectral characteristics based on the molecule's structure.
-
¹H NMR (Proton NMR): In a suitable solvent like DMSO-d₆, the spectrum is expected to show:
-
A singlet for the thiazole proton (C4-H), likely downfield (~8.0-8.5 ppm).
-
A singlet for the methylsulfanyl protons (-SCH₃), around ~2.5-3.0 ppm.
-
A very broad singlet for the carboxylic acid proton (-COOH), highly downfield (>12 ppm), which would disappear upon D₂O exchange.
-
-
¹³C NMR (Carbon NMR): The spectrum should display 5 distinct signals corresponding to the five unique carbon atoms in the molecule (carbonyl, two thiazole carbons, the carbon attached to the S-methyl group, and the methyl carbon).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would confirm the presence of the functional groups:
-
A broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.
-
A sharp, strong C=O stretch from the carbonyl group, typically at 1680-1710 cm⁻¹.
-
C=N and C-S stretching vibrations from the thiazole ring in the fingerprint region (below 1600 cm⁻¹).
-
-
Mass Spectrometry (MS): In ESI-MS (Electrospray Ionization), the compound would show a prominent molecular ion peak:
-
[M-H]⁻ (Negative Mode): m/z 174.2
-
[M+H]⁺ (Positive Mode): m/z 176.2
-
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. The compound should be handled with appropriate precautions based on its known hazard profile.
GHS Hazard Information: [1][2]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Handling Recommendations:
-
Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Storage:
-
The compound should be stored sealed in a dry environment at 2-8°C to maintain its long-term stability and purity.[1]
Conclusion
2-(Methylsulfanyl)-1,3-thiazole-5-carboxylic acid is a valuable chemical entity with a physicochemical profile conducive to applications in drug discovery. Its moderate lipophilicity and predicted high permeability, combined with the versatile chemistry of its functional groups, make it an attractive starting point for library synthesis and lead optimization. The experimental protocols and analytical insights provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this promising molecule.
References
-
PubChem. 2-Methanesulfonyl-1,3-thiazole-5-carboxylic acid. (Note: This is a related compound, but the GHS data is often similar for the parent scaffold). [Link]
